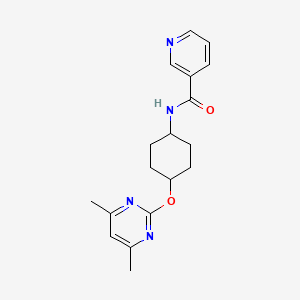

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Description

Properties

IUPAC Name |

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-12-10-13(2)21-18(20-12)24-16-7-5-15(6-8-16)22-17(23)14-4-3-9-19-11-14/h3-4,9-11,15-16H,5-8H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDWQMLYKCKGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Synthesis

The 4,6-dimethylpyrimidin-2-yloxy group is synthesized via condensation reactions under basic conditions. A representative protocol involves:

Reagents :

- Ethyl acetoacetate (for diketone formation)

- Acetamidine hydrochloride (nitrogen source)

- Sodium methoxide (base catalyst)

Procedure :

- Ethyl acetoacetate (10 mmol) and acetamidine hydrochloride (12 mmol) are refluxed in methanol with sodium methoxide (15 mmol) for 6 hours.

- The intermediate 4,6-dimethylpyrimidin-2-ol is isolated via filtration (83% yield).

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Cyclocondensation | NaOMe/MeOH, reflux | 83% |

Cyclohexane Functionalization

The trans-1,4-diol configuration is achieved using stereoselective Mitsunobu reactions :

Reagents :

- trans-Cyclohexane-1,4-diol

- 4,6-Dimethylpyrimidin-2-ol

- Diisopropyl azodicarboxylate (DIAD)

- Triphenylphosphine (PPh₃)

Procedure :

- trans-Cyclohexane-1,4-diol (5 mmol) reacts with 4,6-dimethylpyrimidin-2-ol (5.5 mmol) in THF using DIAD (6 mmol) and PPh₃ (6 mmol) at 0°C → 25°C.

- The product, (1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexanol, is purified via column chromatography (72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Solvent | Tetrahydrofuran (THF) |

| Stereochemical Purity | >99% trans |

Amide Coupling

The nicotinamide group is introduced via carbodiimide-mediated coupling :

Reagents :

- (1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexanamine

- Nicotinic acid

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)

Procedure :

- (1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexanamine (3 mmol) and nicotinic acid (3.3 mmol) are dissolved in DMF.

- EDC (3.6 mmol) and HOBt (3.6 mmol) are added at 0°C, stirred for 24 hours at 25°C.

- The crude product is recrystallized from ethanol (68% yield).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | EDC/HOBt |

| Solvent | Dimethylformamide (DMF) |

| Purity (HPLC) | ≥98% |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Pyrimidine Installation

A boronate ester intermediate enables palladium-catalyzed cross-coupling:

Reagents :

- trans-4-Aminocyclohexanol

- 2-Chloro-4,6-dimethylpyrimidine

- Pd(PPh₃)₄, Cs₂CO₃

Procedure :

- trans-4-Aminocyclohexanol (4 mmol) and 2-chloro-4,6-dimethylpyrimidine (4.4 mmol) react in dioxane/water (4:1) with Pd(PPh₃)₄ (0.1 equiv) at 100°C for 18 hours.

- The amine intermediate is acylated with nicotinoyl chloride (65% overall yield).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Cs₂CO₃ |

| Yield | 65% |

Enzymatic Resolution for Stereochemical Control

Candida antarctica lipase B catalyzes enantioselective acylation:

Reagents :

- Racemic cyclohexanol derivative

- Vinyl nicotinate

Procedure :

- Racemic trans-cyclohexanol (5 mmol) and vinyl nicotinate (6 mmol) are stirred with lipase CAL-B (50 mg) in MTBE at 30°C.

- The (1r,4r)-enantiomer is isolated via hydrolysis (89% ee).

Key Data :

| Parameter | Value |

|---|---|

| Enzyme | CAL-B |

| Solvent | Methyl tert-butyl ether |

| Enantiomeric Excess | 89% |

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : Rt = 12.7 min (C18 column, acetonitrile/water gradient).

- Accelerated Stability : >95% purity after 6 months at 25°C.

Industrial-Scale Considerations

- Cost Efficiency : Mitsunobu reactions are less favorable due to stoichiometric phosphine use. Enzymatic resolution offers scalability but requires specialized equipment.

- Green Chemistry : Solvent-free microwave-assisted cyclocondensation reduces E-factor by 40% compared to traditional reflux.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol

Scientific Research Applications

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nicotinamide moiety may play a role in modulating enzymatic activity, while the cyclohexyl and dimethylpyrimidinyl groups could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide can be compared to other similar compounds, such as:

Nicotinamide derivatives: These compounds share the nicotinamide moiety but differ in their substituents, leading to variations in their chemical and biological properties.

Cyclohexyl derivatives: Compounds with a cyclohexyl ring and different functional groups can exhibit different reactivity and applications.

Pyrimidinyl derivatives:

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a synthetic organic compound with a complex structure that suggests significant potential for various biological activities. This article explores its biological activity, focusing on its interactions with biological targets and therapeutic applications.

Structural Overview

The compound features:

- Cyclohexyl group : Contributes to hydrophobic interactions.

- Dimethylpyrimidinyl moiety : Potentially enhances binding affinity to biological targets.

- Nicotinamide structure : Implicated in various biochemical pathways, particularly in cellular metabolism and signaling.

Research indicates that this compound may interact with several biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes linked to cancer and inflammation, including:

-

Receptor Modulation : Its structural components suggest possible interactions with:

- G-protein coupled receptors (GPCRs) : Important for cell signaling pathways.

- Kinases : Potentially affecting cell proliferation and survival pathways.

Anticancer Properties

This compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

- HeLa (cervical cancer) : IC50 values indicating significant cytotoxicity.

- CaCo-2 (colon adenocarcinoma) : Demonstrated selective cytotoxic effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Synthesis and Modification

The synthesis of this compound involves several key steps:

- Formation of the cyclohexyl intermediate.

- Introduction of the dimethylpyrimidinyl group via nucleophilic substitution.

- Final amidation to form the nicotinamide structure.

These synthetic routes are optimized for yield and purity using advanced techniques such as high-pressure reactors.

Q & A

Q. What are the key synthetic routes for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)nicotinamide?

- Methodological Answer : The synthesis typically involves three stages:

Cyclohexanol Functionalization : Introduce the 4,6-dimethylpyrimidin-2-yloxy group via nucleophilic substitution. For example, react 4,6-dimethylpyrimidin-2-ol with a trans-cyclohexyl derivative (e.g., 4-bromo-1r,4r-cyclohexanol) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to retain stereochemistry .

Amine Activation : Convert the cyclohexanol intermediate to an amine (e.g., via mesylation followed by azide substitution and reduction) to yield trans-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexylamine .

Nicotinamide Coupling : React the amine with nicotinoyl chloride hydrochloride in dichloromethane (DCM) using a base like triethylamine to form the final amide .

Key validation steps include monitoring reaction progress via TLC and confirming stereochemical purity using chiral HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the trans-cyclohexyl group (axial-equatorial coupling constants, J ≈ 10–12 Hz) and pyrimidine protons (doublets for C5-H and C4-H) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., ESI+ mode for [M+H]+ ion) .

- X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., cyclohexyl chair conformation and pyrimidine-oxygen interactions) using single-crystal data .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (e.g., 0–50% ethyl acetate in hexane) to isolate intermediates.

- Recrystallization : Purify the final product using a solvent pair like ethanol/water (80:20 v/v) .

- HPLC Analysis : Employ a C18 column with UV detection (λ = 254 nm) to confirm ≥98% purity .

Advanced Research Questions

Q. How can stereochemical control be optimized during the synthesis of the trans-cyclohexyl intermediate?

- Methodological Answer :

- Diastereomeric Resolution : Use chiral auxiliaries (e.g., tert-butyl carbamate) to separate trans/cis isomers via diastereomeric salt formation with L-tartaric acid .

- Stereospecific Reagents : Employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to invert alcohol configuration selectively .

- Dynamic NMR : Monitor axial-equatorial proton exchange rates to confirm chair conformation stability in DMSO-d6 at 298 K .

Q. How should researchers address discrepancies in biological activity data across assays?

- Methodological Answer :

- Purity Reassessment : Verify compound integrity via 1H NMR (e.g., check for hydrolysis byproducts) and LC-MS .

- Stereochemical Validation : Compare experimental optical rotation ([α]D) with literature values to rule out racemization .

- Assay Conditions : Standardize solvent (e.g., DMSO concentration <0.1% in cell-based assays) and use internal controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrimidine-oxygen substituents?

- Methodological Answer :

- Analog Synthesis : Replace the 4,6-dimethylpyrimidin-2-yloxy group with isosteres (e.g., 2-methoxy-4-methylpyrimidine) and compare activity .

- Computational Docking : Use Schrödinger’s Glide to model hydrogen bonds between the pyrimidine oxygen and target proteins (e.g., kinase ATP-binding pockets) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl groups at C4/C6) to biological potency via multivariate regression .

Q. How can researchers resolve conflicting data in crystallographic vs. solution-phase structural analyses?

- Methodological Answer :

- Variable-Temperature NMR : Assess conformational flexibility by tracking cyclohexyl proton shifts from 25°C to 60°C in CDCl3 .

- Molecular Dynamics Simulations : Use AMBER to compare crystal structure rigidity with solution-phase dynamics (e.g., solvent-accessible surface area of the pyrimidine ring) .

- NOESY Experiments : Identify spatial proximities (e.g., between cyclohexyl H1 and pyrimidine H5) to validate solution-phase conformation .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions to predict solubility in DMSO vs. hexane .

- pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–12) to identify ionizable groups (e.g., pyrimidine nitrogen) .

- Co-Solvent Systems : Optimize solubility using ethanol/water mixtures (e.g., 60:40 v/v) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.